molecular formula C12H10O5 B3014553 methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 128720-11-6

methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No. B3014553
CAS RN: 128720-11-6
M. Wt: 234.207
InChI Key: BRNVLTHNZLNVJJ-UHFFFAOYSA-N
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Description

“Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate” is a chemical compound with the molecular formula C11H8O5 . It is a member of the coumarins, a class of heterocyclic compounds . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of “methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate” is characterized by the presence of a chromene ring, which is a heterocyclic compound that consists of a benzene ring fused to a pyran ring .


Chemical Reactions Analysis

While specific chemical reactions involving “methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate” are not available, 2H-chromene derivatives are known to undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

“Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate” has a molecular weight of 220.18 . It is a solid substance with a melting point of 214 - 216°C .

Scientific Research Applications

Anticancer Properties

“Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate” (let’s call it MOC) has shown promising anticancer activity. Researchers have discovered that MOC derivatives exhibit potent cytotoxic effects against various cancer cell lines. These compounds interfere with cancer cell growth, induce apoptosis (programmed cell death), and inhibit tumor progression. The unique structural features of MOC contribute to its efficacy as an anticancer agent .

Anticonvulsant Activity

MOC derivatives have also demonstrated anticonvulsant properties. These compounds modulate neuronal excitability and reduce seizure activity. By interacting with specific receptors or ion channels in the brain, MOC analogs may offer a novel approach for managing epilepsy and related disorders .

Antimicrobial Effects

In the realm of infectious diseases, MOC stands out. Its derivatives exhibit significant antimicrobial activity against bacteria, fungi, and even some viruses. These compounds disrupt microbial cell membranes, inhibit essential enzymes, and prevent pathogen growth. Researchers are exploring MOC-based formulations as potential antibiotics and antifungal agents .

Anticholinesterase Potential

MOC derivatives have been investigated for their ability to inhibit cholinesterase enzymes. These enzymes play a crucial role in neurotransmission and are targeted in Alzheimer’s disease therapy. By blocking cholinesterase activity, MOC compounds may enhance cognitive function and memory retention .

Antidiabetic Applications

Early studies suggest that MOC analogs exhibit hypoglycemic effects. They may regulate blood glucose levels by influencing insulin secretion or improving insulin sensitivity. Researchers are intrigued by the potential of MOC derivatives as adjuncts in diabetes management .

Antituberculosis Activity

Tuberculosis remains a global health challenge. MOC derivatives have shown inhibitory effects against Mycobacterium tuberculosis, the causative agent of TB. These compounds interfere with bacterial metabolism and growth, making them promising candidates for new TB drugs .

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase (MAO) inhibitors play a role in treating depression and other mood disorders. Some MOC derivatives exhibit MAO inhibitory activity, which could contribute to their antidepressant effects. Further research is needed to explore this potential .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding the formation of dust and aerosols, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The future directions for “methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate” and similar compounds could involve further exploration of their synthesis procedures and biological activities . These compounds could potentially be used in the development of new drug candidates .

properties

IUPAC Name

methyl 8-methoxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-15-9-5-3-4-7-6-8(11(13)16-2)12(14)17-10(7)9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNVLTHNZLNVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

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